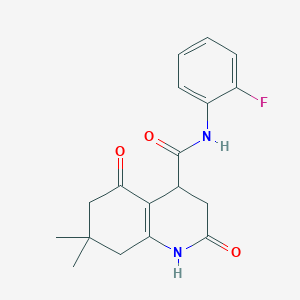

N-(2-fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Description

N-(2-fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a polycyclic compound featuring a fused octahydroquinoline scaffold with a 2,5-dione system. The molecule is distinguished by its 7,7-dimethyl substituents, which impart steric rigidity to the bicyclic core, and an N-(2-fluorophenyl)carboxamide group at position 3. This compound is synthesized via condensation reactions between 5-arylidene derivatives and cyclohexenone precursors, as described in foundational studies on related octahydroquinoline-diones . Spectroscopic characterization (IR, UV, PMR) confirms its structural features, with the N-aryl group inducing a shielding effect on protons at positions 7 and 8 of the octahydroquinoline ring .

Properties

IUPAC Name |

N-(2-fluorophenyl)-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c1-18(2)8-13-16(14(22)9-18)10(7-15(23)20-13)17(24)21-12-6-4-3-5-11(12)19/h3-6,10H,7-9H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGNSOUZLHUNKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(CC(=O)N2)C(=O)NC3=CC=CC=C3F)C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-fluoroaniline with a suitable diketone under acidic conditions to form the quinoline ring.

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. This often involves the use of catalysts and controlled reaction conditions to minimize side reactions and maximize the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinoline products.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-(2-fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and analogous derivatives:

Functional and Spectroscopic Differences

- Electronic Effects: The 2-fluorophenyl group in the target compound contrasts with electron-donating substituents (e.g., methoxy in ). Fluorine’s electronegativity may enhance binding specificity in biological systems compared to methoxy derivatives.

- Steric and Conformational Effects: The 7,7-dimethyl group in the target compound restricts ring flexibility, as observed in NMR studies .

Synthetic Pathways :

- All compounds derive from condensation reactions, but substituent choice (e.g., arylidene precursors in vs. methoxy-substituted amines in ) dictates reaction efficiency and regioselectivity.

Biological Activity

N-(2-fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.

- Molecular Formula : C25H23FN2O4

- Molecular Weight : 434.46 g/mol

- CAS Number : Not specifically listed but related compounds have similar identifiers.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:

- Inhibition of c-Met Kinase : A series of quinoline derivatives demonstrated moderate to excellent antiproliferative activity against various cancer cell lines (A549, H460, HT-29) with one compound showing an IC50 value of 1.04 nM against c-Met kinase . This suggests potential for targeting receptor tyrosine kinases in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation:

- Nrf2 Activation : Similar compounds have shown the ability to activate the Nrf2 signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation. Activation leads to increased expression of antioxidant enzymes and may reduce neuroinflammation in models of diseases like Parkinson's .

Case Studies

- Neuroprotective Effects : In studies involving neurodegenerative models (e.g., MPTP mouse model), compounds that activate the Nrf2 pathway have been shown to decrease microglial activation and exhibit protective effects against oxidative stress .

- Antitumor Activity : A study on quinoline derivatives indicated that modifications such as the incorporation of fluorine at specific positions on the phenyl ring significantly enhanced antitumor activity . This highlights the importance of structural modifications in optimizing biological activity.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.